dTDP-D-glucose -

dTDP-D-glucose

Catalog Number: EVT-8803002
CAS Number:
Molecular Formula: C16H26N2O16P2
Molecular Weight: 564.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DTDP-D-glucose is a dTDP-alpha-D-glucose.
dTDP-D-Glucose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
TDP-Glucose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Overview

D-5'-O-(1,2-cyclohexanediyl)-thymidine-5'-diphosphate-D-glucose, commonly referred to as dTDP-D-glucose, is a nucleotide sugar that plays a crucial role in the biosynthesis of polysaccharides and glycoconjugates. It is synthesized from glucose-1-phosphate and deoxythymidine triphosphate through a series of enzymatic reactions. This compound is significant in various biological processes, particularly in the synthesis of L-rhamnose, a component of bacterial cell walls.

Source

dTDP-D-glucose is derived from glucose-1-phosphate, which is activated by deoxythymidine triphosphate through the action of specific enzymes. The biosynthetic pathways involving dTDP-D-glucose are primarily found in bacteria, where it serves as a precursor for several important polysaccharides.

Classification

dTDP-D-glucose belongs to the class of nucleotide sugars, which are essential for glycosylation reactions in living organisms. It is classified under the category of deoxysugars due to the absence of an oxygen atom at the 2-position of the sugar moiety.

Synthesis Analysis

Methods

The synthesis of dTDP-D-glucose can be achieved through several methods:

  1. Enzymatic Synthesis: The primary method involves the enzymatic conversion of glucose-1-phosphate and deoxythymidine triphosphate catalyzed by dTDP-D-glucose synthase. This process typically requires cofactors such as magnesium ions for optimal activity.
  2. Chemical Synthesis: Although less common due to complexity, chemical methods can also be employed to synthesize dTDP-D-glucose by coupling activated glucose derivatives with nucleotide phosphates.
  3. One-Pot Reactions: Recent advancements have introduced one-pot enzymatic methods that streamline the production process, utilizing immobilized enzymes to enhance yield and efficiency .

Technical Details

The enzymatic pathway includes several key enzymes:

  • dTDP-D-glucose synthase: Catalyzes the formation from glucose-1-phosphate.
  • dTDP-D-glucose 4,6-dehydratase (RmlB): Converts dTDP-D-glucose into dTDP-4-keto-6-deoxy-D-glucose, an important intermediate in L-rhamnose synthesis .
Molecular Structure Analysis

Structure

The molecular structure of dTDP-D-glucose consists of a thymidine diphosphate moiety linked to a glucose molecule. The sugar portion adopts a pyranose form, which is crucial for its biological activity.

Data

  • Molecular Formula: C10_{10}H15_{15}N2_{2}O12_{12}P2_{2}
  • Molecular Weight: Approximately 405.2 g/mol
  • Structural Characteristics: The compound features a ribose-like structure with two phosphate groups attached to the 5' position and an anomeric hydroxyl group at C1 .
Chemical Reactions Analysis

Reactions

dTDP-D-glucose participates in various biochemical reactions, primarily involving glycosylation:

  1. Dehydration Reaction: Catalyzed by dTDP-D-glucose 4,6-dehydratase, converting dTDP-D-glucose into dTDP-4-keto-6-deoxy-D-glucose.
  2. Glycosyl Transfer Reactions: Acts as a donor substrate for glycosyltransferases that synthesize polysaccharides and glycoconjugates.

Technical Details

The dehydration mechanism has been studied using X-ray crystallography and kinetic assays to elucidate enzyme-substrate interactions at an atomic level .

Mechanism of Action

Process

The mechanism by which dTDP-D-glucose exerts its function involves its conversion into various derivatives through enzymatic action:

  1. Activation: Glucose-1-phosphate is activated by deoxythymidine triphosphate.
  2. Enzymatic Modifications: Enzymes modify dTDP-D-glucose into other forms necessary for polysaccharide synthesis.

Data

Kinetic studies reveal that the reaction rates are influenced by substrate concentration and enzyme affinity, providing insight into metabolic control mechanisms .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Crystalline solid
  • Solubility: Soluble in water; insoluble in organic solvents.

Chemical Properties

Relevant analyses indicate that its stability and reactivity are crucial for its role in metabolic pathways .

Applications

Scientific Uses

dTDP-D-glucose has several important applications in scientific research and industry:

  1. Antibiotic Development: Used as a precursor in synthesizing deoxysugars found in various antibiotics.
  2. Glycobiology Research: Serves as a critical component in studying glycosylation processes and polysaccharide biosynthesis.
  3. Biotechnology: Employed in recombinant DNA technology for producing modified sugars that have applications in drug design and development.
Biosynthesis and Metabolic Pathways of dTDP-D-glucose

Enzymatic Synthesis via Glucose-1-Phosphate Thymidylyltransferase

dTDP-D-glucose (thymidine diphosphate glucose) is synthesized through a single-step enzymatic reaction catalyzed by glucose-1-phosphate thymidylyltransferase (EC 2.7.7.24), also termed RmlA in bacterial systems. This enzyme belongs to the nucleotidyltransferase family and facilitates the condensation of α-D-glucose 1-phosphate with thymidine triphosphate (dTTP). The reaction mechanism involves nucleophilic attack by the glucose 1-phosphate oxygen atom on the α-phosphate of dTTP, resulting in the formation of dTDP-D-glucose and inorganic pyrophosphate (PP~i~). The reaction is reversible but favors nucleotide sugar synthesis under physiological conditions [2] [3] [5].

Structural studies of RmlA reveal a homotetrameric organization with each monomer comprising three subdomains:

  • A core subdomain binding the nucleotide via a Rossmann-like fold.
  • A sugar-binding subdomain positioning glucose 1-phosphate.
  • A dimerization subdomain facilitating oligomerization [5].

Active-site residues (e.g., Lys~16~, Asp~88~, and Arg~144~ in Pseudomonas aeruginosa) precisely coordinate substrates through hydrogen bonding and electrostatic interactions, ensuring regioselective thymidylyl transfer. Structural data (PDB: 1H5R, 1G0R) confirm magnesium ions are required for dTTP binding and transition-state stabilization [5].

Table 1: Key Structural and Functional Features of Glucose-1-Phosphate Thymidylyltransferase

PropertyDetails
Reaction CatalyzeddTTP + α-D-glucose 1-phosphate ⇌ PP~i~ + dTDP-D-glucose
Quaternary StructureHomotetramer
Catalytic ResiduesLys~16~, Asp~88~, Arg~144~ (P. aeruginosa)
Cofactor RequirementMg²⁺
Representative PDB IDs1FXO, 1G0R, 1H5R, 1MC3

Role in Nucleotide Sugar Metabolism Networks

dTDP-D-glucose serves as a central node in nucleotide sugar metabolism, directing carbon flow toward specialized monosaccharide biosynthesis. It is the precursor for dTDP-activated deoxy sugars, distinct from UDP-glucose or GDP-mannose pathways. The first committed step in its utilization is the 4,6-dehydration reaction catalyzed by dTDP-D-glucose 4,6-dehydratase (RmlB), which converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. This intermediate is a universal precursor for nearly all known deoxy sugar pathways in bacteria, including those for lipopolysaccharides, antibiotics, and cell wall polymers [4] [7].

Dehydratases like RmlB belong to the nucleotide sugar-short-chain dehydrogenase/reductase (NS-SDR) superfamily. They utilize NAD⁺ as a cofactor for a multistep mechanism:

  • Oxidation at C4 of glucose to form a keto group.
  • Dehydration between C5 and C6 to generate a double bond.
  • Reduction at C6 by NADH, yielding the 4-keto-6-deoxy product [4] [7].Structural conservation across Gram-negative (e.g., Salmonella enterica) and Gram-positive (e.g., Bacillus anthracis) bacteria highlights the enzyme’s metabolic significance. RmlB functions as a homodimer, with each monomer featuring an N-terminal NAD⁺-binding domain and a C-terminal substrate-binding domain [1] [4].

Precursor Function in 6-Deoxyhexose Biosynthesis

dTDP-D-glucose is the exclusive precursor for dTDP-L-rhamnose, a 6-deoxyhexose critical for bacterial cell wall integrity. The biosynthetic pathway involves three additional enzymes downstream of RmlB:

  • dTDP-4-keto-6-deoxyglucose 3,5-epimerase (RmlC): Rearranges stereochemistry at C3 and C5.
  • dTDP-6-deoxy-L-lyxo-4-hexulose reductase (RmlD): Reduces the C4 keto group to form dTDP-L-rhamnose [1] [3] [7].

In pathogenic bacteria (e.g., Bacillus anthracis, Streptococcus pyogenes), L-rhamnose integrates into cell wall polysaccharides or lipopolysaccharides. Its absence causes severe growth defects, underscoring its essential role [1] [7]. Beyond L-rhamnose, dTDP-4-keto-6-deoxyglucose is a substrate for diverse 2,3- and 3-dehydratases that generate dideoxy or trideoxy sugars (e.g., abequose, paratose) in antibiotic biosynthesis (e.g., streptomycin, erythromycin) [3] [7].

Table 2: Key 6-Deoxyhexose Derivatives Biosynthesized from dTDP-D-glucose

ProductEnzymatic StepsBiological Role
dTDP-L-RhamnoseRmlB → RmlC → RmlDCell wall polysaccharide assembly in pathogens
dTDP-D-QuinovosamineRmlB → C4 transaminaseLipopolysaccharide component in Gram-negatives
dTDP-D-AbequoseRmlB → 2,3-dehydratase → epimerase/reductaseO-antigen diversity in Salmonella
dTDP-D-MycaroseRmlB → C2 deoxygenation → C3 methylationMacrolide antibiotic biosynthesis

Regulatory Mechanisms in Prokaryotic Secondary Metabolite Pathways

The dTDP-D-glucose pathway is tightly regulated via feedback inhibition and allosteric control:

  • dTDP-L-rhamnose inhibition: The end product competitively inhibits glucose-1-phosphate thymidylyltransferase (RmlA) by binding its active site, as demonstrated in Pseudomonas aeruginosa (K~i~ = 10 μM). This prevents excessive flux into deoxy sugar pathways [5].
  • Allosteric regulation: RmlA possesses a secondary binding pocket for dTDP-L-rhamnose, inducing conformational changes that suppress tetramerization and catalytic activity. Structural analyses (PDB: 1H5S) confirm noncompetitive inhibition at this site [5] [6].

Recent studies exploit these mechanisms for antimicrobial design. Pyrimidinedione-based inhibitors targeting RmlA’s allosteric site achieve nanomolar affinity in P. aeruginosa. Modifications at the C6-NH~2~ group enable linkage to bacterial siderophores, enhancing cellular uptake [6]. Additionally, RmlB requires protein-protein interactions for stability; in Bacillus anthracis, it only crystallizes in the presence of RmlC, suggesting metabolic channeling may optimize pathway flux [1].

Properties

Product Name

dTDP-D-glucose

IUPAC Name

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate

Molecular Formula

C16H26N2O16P2

Molecular Weight

564.3 g/mol

InChI

InChI=1S/C16H26N2O16P2/c1-6-3-18(16(25)17-14(6)24)10-2-7(20)9(31-10)5-30-35(26,27)34-36(28,29)33-15-13(23)12(22)11(21)8(4-19)32-15/h3,7-13,15,19-23H,2,4-5H2,1H3,(H,26,27)(H,28,29)(H,17,24,25)/t7-,8+,9+,10+,11+,12-,13+,15?/m0/s1

InChI Key

YSYKRGRSMLTJNL-KFQCIAAJSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O

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